1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H9BrN2O·HCl. It is characterized by the presence of a benzoxazole ring substituted with a bromine atom at the 5-position and a cyclopropane ring attached to the amine group.
Preparation Methods
The synthesis of 1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride typically involves several steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Bromination: The benzoxazole ring is then brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Cyclopropanation: The brominated benzoxazole is then subjected to cyclopropanation using a cyclopropane precursor and a suitable catalyst.
Amine Introduction:
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Scientific Research Applications
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds such as:
1-(5-Chloro-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoro-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride: Similar structure but with a fluorine atom instead of bromine.
1-(5-Iodo-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
2138371-73-8 |
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Molecular Formula |
C10H10BrClN2O |
Molecular Weight |
289.6 |
Purity |
95 |
Origin of Product |
United States |
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